1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL
Overview
Description
1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL is a chemical compound with the molecular formula C19H23NO2 It is a piperidine derivative characterized by the presence of a benzyl group and a methoxyphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-one: A similar piperidine derivative with a methyl group instead of a methoxy group.
1-Benzyl-3-methyl-4-piperidone: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness: 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific properties and applications.
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18-10-8-17(9-11-18)19(21)12-5-13-20(15-19)14-16-6-3-2-4-7-16/h2-4,6-11,21H,5,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBEWABPVGSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCN(C2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548472 | |
Record name | 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946159-38-2 | |
Record name | 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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